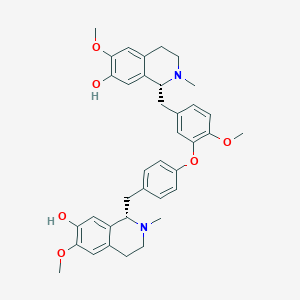
Thaligrisine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thaligrisine is a bisbenzyltetrahydroisoquinoline alkaloid known for its pharmacological properties, particularly its ability to inhibit the contractile response of vascular smooth muscle . This compound has been studied for its potential therapeutic applications, especially in the context of vascular relaxation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thaligrisine involves multiple steps, typically starting with the formation of the tetrahydroisoquinoline core. This is followed by the introduction of benzyl groups through various organic reactions, such as Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to produce this compound on a larger scale while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Thaligrisine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Thaligrisine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the reactivity of bisbenzyltetrahydroisoquinoline alkaloids.
Biology: Investigated for its effects on cellular processes, particularly in vascular smooth muscle cells.
Medicine: Potential therapeutic agent for conditions involving vascular contraction and hypertension.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
Thaligrisine exerts its effects primarily by acting as an alpha1-adrenoceptor antagonist and a calcium channel blocker . It inhibits the contractile response induced by depolarization in vascular smooth muscle, leading to relaxation. The compound shows higher affinity for prazosin binding sites compared to diltiazem binding sites, indicating its selective action on alpha1-adrenoceptors .
Comparison with Similar Compounds
Tetrandrine: Another bisbenzyltetrahydroisoquinoline alkaloid with similar calcium channel blocking properties.
Isotetrandrine: Similar to tetrandrine but with different binding affinities for calcium channels and alpha-adrenoceptors.
Comparison: Thaligrisine is unique in its higher affinity for prazosin binding sites compared to diltiazem binding sites, which distinguishes it from tetrandrine and isotetrandrine . This selective binding profile contributes to its specific pharmacological effects, making it a valuable compound for studying vascular relaxation mechanisms.
Properties
Molecular Formula |
C37H42N2O6 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(1S)-1-[[4-[5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-12-25-19-35(43-4)32(40)21-28(25)30(38)16-23-6-9-27(10-7-23)45-37-18-24(8-11-34(37)42-3)17-31-29-22-33(41)36(44-5)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31+/m0/s1 |
InChI Key |
ZKGBUDJODLZAHS-IOWSJCHKSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
Synonyms |
thaligrisine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















